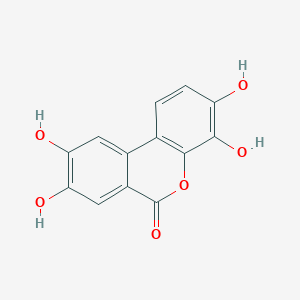

Urolithin D

Descripción general

Descripción

El Urolithin D es un metabolito secundario derivado del ácido elágico y los elagitaninos, que se encuentran en varias frutas y frutos secos como las granadas, las bayas y las nueces . Estos compuestos se transforman en urolithins por la microbiota intestinal. El this compound, junto con otros urolithins, ha ganado atención por sus potenciales beneficios para la salud, particularmente en los campos de la prevención del cáncer y el antienvejecimiento .

Aplicaciones Científicas De Investigación

El Urolithin D tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el metabolismo de los elagitaninos y el ácido elágico.

Biología: Se investiga su papel en la modulación de la microbiota intestinal y sus efectos sobre la salud.

Mecanismo De Acción

El Urolithin D ejerce sus efectos a través de varios objetivos y vías moleculares:

Mecanismo anticancerígeno: Induce la apoptosis en las células cancerosas mediante la activación de caspasas e inhibe la proliferación celular a través de la regulación negativa de los oncogenes.

Mecanismo antiinflamatorio: Modula las vías inflamatorias mediante la inhibición de la producción de citoquinas proinflamatorias y la activación de citoquinas antiinflamatorias.

Mecanismo antioxidante: El this compound elimina los radicales libres y reduce el estrés oxidativo mediante la mejora de la actividad de las enzimas antioxidantes.

Compuestos similares:

- Urolithin A

- Urolithin B

- Urolithin C

Comparación:

- Urolithin A: Conocido por sus fuertes propiedades antiinflamatorias y antioxidantes. Es el urolithin más estudiado por su papel en la promoción de la salud mitocondrial .

- Urolithin B: Presenta significativas actividades antiinflamatorias y anticancerígenas. Es el último producto formado en la vía catabólica de los elagitaninos .

- Urolithin C: Menos estudiado en comparación con el Urolithin A y B, pero también muestra posibles propiedades anticancerígenas y antioxidantes .

Singularidad del this compound: El this compound es único debido a su estructura molecular específica, que le permite interactuar con diferentes objetivos moleculares en comparación con otros urolithins. Sus distintas propiedades químicas lo convierten en un compuesto valioso para estudiar el metabolismo de los elagitaninos y explorar nuevas aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

Urolithin D interacts with various enzymes, proteins, and other biomolecules in the body. It is known to mediate its cancer-preventive activities through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit cell proliferation and induce apoptosis in prostate cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its anticancer properties are mediated through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that Urolithin B, a closely related compound, is more stable under conditions of the gastrointestinal tract compared to Urolithin A and ellagic acid

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High concentrations of Urolithins have shown cytotoxic activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is produced in the gut through the microbial action on ellagitannins and ellagic acid-rich foods

Transport and Distribution

This compound is transported and distributed within cells and tissues. Studies have shown that Urolithin A, a related compound, can be metabolized to form glucuronides in a time-dependent manner

Métodos De Preparación

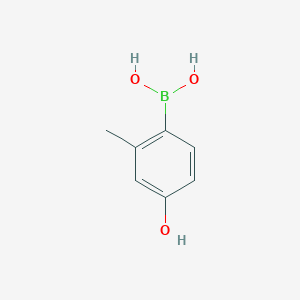

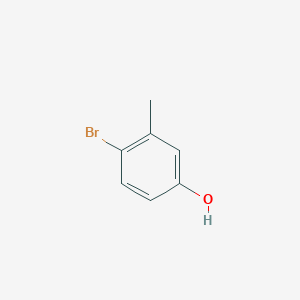

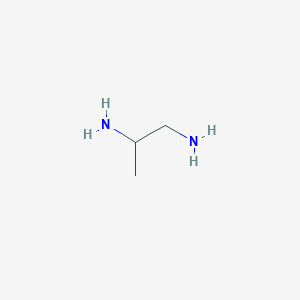

Rutas sintéticas y condiciones de reacción: La síntesis de Urolithin D típicamente involucra la reacción del ácido 2-bromo-4,5-dimetoxi benzoico con pirogalol en presencia de hidróxido de potasio . La mezcla se calienta, seguida de la adición de una solución de sulfato de cobre. El precipitado resultante se filtra, se lava y se seca. Pasos adicionales involucran el uso de ácido acético glacial y ácido bromhídrico, seguido de cromatografía en columna utilizando gel de sílice .

Métodos de producción industrial: La producción industrial de this compound puede ampliarse utilizando rutas sintéticas similares con modificaciones para optimizar el rendimiento y la pureza. El uso de cromatografía en columna en gel de sílice es un método común para purificar el compuesto a mayor escala .

Análisis De Reacciones Químicas

Tipos de reacciones: El Urolithin D experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound puede oxidarse para formar quinonas y otros derivados oxidados.

Reducción: Puede reducirse para formar derivados dihidro.

Sustitución: El this compound puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean reactivos como anhídrido acético y ácido sulfúrico para las reacciones de acetilación.

Principales productos formados:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados dihidro.

Sustitución: Derivados acetilados.

Comparación Con Compuestos Similares

- Urolithin A

- Urolithin B

- Urolithin C

Comparison:

- Urolithin A: Known for its strong anti-inflammatory and antioxidant properties. It is the most studied urolithin for its role in promoting mitochondrial health .

- Urolithin B: Exhibits significant anti-inflammatory and anticancer activities. It is the last product formed in the catabolic pathway of ellagitannins .

- Urolithin C: Less studied compared to Urolithin A and B, but it also shows potential anticancer and antioxidant properties .

Uniqueness of Urolithin D: this compound is unique due to its specific molecular structure, which allows it to interact with different molecular targets compared to other urolithins. Its distinct chemical properties make it a valuable compound for studying the metabolism of ellagitannins and exploring new therapeutic applications .

Propiedades

IUPAC Name |

3,4,8,9-tetrahydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O6/c14-8-2-1-5-6-3-9(15)10(16)4-7(6)13(18)19-12(5)11(8)17/h1-4,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZDQSKPNPRYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=CC(=C(C=C3C(=O)O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156886 | |

| Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urolithin D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

131086-98-1 | |

| Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urolithin D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVT9VXW2DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[(2S)-oxiran-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B31376.png)

![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)